molecular formula C16H32O2 B1617510 2-Ethyltetradecanoic acid CAS No. 25354-93-2

2-Ethyltetradecanoic acid

Cat. No.: B1617510
CAS No.: 25354-93-2
M. Wt: 256.42 g/mol
InChI Key: STZGBQSXOHEXRA-UHFFFAOYSA-N
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Description

2-Ethyltetradecanoic acid is a saturated branched-chain fatty acid with the molecular formula C16H32O2 and a molecular weight of 256.43 g/mol . Its structure features a fourteen-carbon chain with an ethyl group substituted at the second carbon, terminating in a carboxylic acid functional group. This compound is provided for research and development purposes and is strictly for professional laboratory use. In research contexts, this compound is identified as a semiochemical, specifically noted as a component found in anal sac secretions, indicating its potential role in chemical communication studies . As a branched-chain fatty acid, it serves as a valuable standard or building block in organic synthesis and chemical ecology research. Researchers can utilize this high-purity compound to explore its properties and applications in specialized fields. Handle this material according to established laboratory safety protocols. This product is intended for research use only and is not for diagnostic or therapeutic applications or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyltetradecanoic acid
Source PubChem
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InChI

InChI=1S/C16H32O2/c1-3-5-6-7-8-9-10-11-12-13-14-15(4-2)16(17)18/h15H,3-14H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STZGBQSXOHEXRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(CC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80885296
Record name Tetradecanoic acid, 2-ethyl-
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Molecular Weight

256.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

25354-93-2
Record name 2-Ethyltetradecanoic acid
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Record name Tetradecanoic acid, 2-ethyl-
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Record name Tetradecanoic acid, 2-ethyl-
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Record name Tetradecanoic acid, 2-ethyl-
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Record name 2-ethylmyristic acid
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Natural Occurrence and Distribution in Biological Systems

Identification in Animal Lipids

The presence of 2-ethyltetradecanoic acid in animal lipids is often associated with specialized functions, particularly in chemical communication.

Research into the lipid composition of cashmere goat fibers has led to the identification of this compound. A detailed study of the lipid extracts from the fibers of bucks, does, and castrated goats revealed a complex mixture of fatty acids. dissertation.com Among the buck-specific ethyl-branched fatty acids identified was this compound. dissertation.comgrafiati.com This compound is part of a larger group of ethyl-branched fatty acids found in buck fiber lipid, the composition of which is more intricate than previously understood. dissertation.com The presence of these specific fatty acids is a key characteristic of the lipid profile of buck cashmere fiber. dissertation.com

A number of ethyl-branched fatty acids have been identified in the fiber lipids of cashmere bucks. The table below lists these compounds, highlighting the chemical diversity of these secretions.

Ethyl-Branched Fatty Acid Identified in Buck Fiber Lipid
2-Ethylhexanoic acid
4-Ethylhexanoic acid
2-Ethyloctanoic acid
4-Ethyloctanoic acid
6-Ethyloctanoic acid
2-Ethyldecanoic acid
4-Ethyldecanoic acid
2-Ethyldodecanoic acid
4-Ethyldodecanoic acid
6-Ethyldodecanoic acid
This compound
4-Ethyltetradecanoic acid
6-Ethyltetradecanoic acid
2-Ethylhexadecanoic acid
4-Ethyloctadecanoic acid
Data sourced from a study on the lipid composition of cashmere goat fibers. dissertation.com

The specific odor associated with mature male goats, particularly during the breeding season, is attributed to a mixture of fatty acids that act as pheromones to attract estrous females. tandfonline.com While initial studies identified several 4-ethyl-substituted fatty acids as the primary components of this goaty odor, subsequent and more detailed analyses of buck fiber lipids have identified a broader range of ethyl-branched fatty acids, including this compound. dissertation.comtandfonline.com The presence of this complex array of ethyl-branched fatty acids suggests they may play a role as pheromones. grafiati.com The sebaceous glands of male goats secrete these compounds, which are crucial for chemical communication during mating. tandfonline.com

Presence in Plant Extracts

The occurrence of 2-ethyl-substituted fatty acids in the plant kingdom is considered rare. researchgate.net However, their identification in certain species carries significant taxonomic implications.

An analysis of the volatile constituents from the aerial parts of Stachys milanii, a plant endemic to the Balkan Peninsula, revealed the presence of several 2-ethyl substituted fatty acids. researchgate.net Among these, this compound was not explicitly listed, but its homologs 2-ethylhexadecanoic acid, 2-ethyloctadecanoic acid, and 2-ethyleicosanoic acid were identified. researchgate.net The presence of this class of compounds is considered chemotaxonomically significant for S. milanii, as 2-substituted aliphatic carboxylic acids are not commonly found in other Stachys species. researchgate.net This unique chemical profile helps to distinguish S. milanii from other related plants. researchgate.net

The following table details the 2-ethyl substituted fatty acids found in the extract of Stachys milanii and their respective percentages.

2-Ethyl Substituted Fatty AcidPercentage in Extract
2-Ethylhexadecanoic acid8.5%
2-Ethyloctadecanoic acid1.1%
2-Ethyleicosanoic acid0.4%
Data from Radulović et al. (2006) on the composition of Stachys milanii extract. researchgate.net

Characterization in Microbial Lipids

While many oleaginous microorganisms, such as the yeast Yarrowia lipolytica, are known to produce lipids primarily composed of common C16 and C18 fatty acids like oleic, palmitic, and linoleic acids, the presence of more unusual fatty acids is also an area of research. nih.govvtt.fi Microbial lipid production is influenced by the substrate used for cultivation, and various strategies are being explored to diversify the fatty acid profiles of these microorganisms. mdpi.com Although the direct characterization of this compound in microbial lipids is not prominently documented in the provided search results, the broader context of microbial lipid research indicates a growing interest in producing a wide array of fatty acids for various applications, including those with unique branched structures. biofueljournal.com The antibacterial properties of certain fatty acids against oral bacteria like Porphyromonas gingivalis have been noted, suggesting that the structural diversity of lipids, including branched-chain fatty acids, could be important for their biological activity. nih.gov

Biosynthesis and Metabolic Pathways

Mammalian Metabolic Considerations in Research Contexts (focused on biological presence)

In mammals, fatty acids are typically straight-chained and synthesized by the Type I FAS system. cdnsciencepub.com The formation of ethyl-branched fatty acids is not a standard metabolic process. However, the cytosolic enzyme ethylmalonyl-CoA decarboxylase (ECHDC1) has been identified as a "metabolite repair" enzyme that degrades ethylmalonyl-CoA. nih.govnih.gov This suggests a mechanism to prevent the accidental formation of ethyl-branched fatty acids by limiting the availability of the necessary precursor. nih.govresearchgate.net

Despite the apparent lack of a dedicated synthesis pathway, 2-ethyltetradecanoic acid and other related 2-ethyl substituted fatty acids have been detected in various biological samples in specific research contexts. For example, this compound has been identified as one of several volatile organic compounds (VOCs) in breath samples that could potentially differentiate between patients with tuberculosis and those without. nih.gov Additionally, 2-ethyl substituted fatty acids, such as 2-ethylhexadecanoic acid, have been found in human skin volatiles. uts.edu.au The presence of these compounds in mammalian samples is generally considered to be at very low levels and their precise origin—whether from endogenous metabolic side-reactions, diet, or gut microbiome activity—is not fully established.

Chemical Synthesis and Derivatization Methodologies for Research Purposes

De Novo Chemical Synthesis Approaches

The creation of 2-ethyltetradecanoic acid and its derivatives from basic chemical building blocks allows for precise control over the molecular structure.

Silver-Catalyzed Decarboxylative Azidation of Aliphatic Carboxylic Acids

A notable method for the synthesis of alkyl azides from aliphatic carboxylic acids is through a silver-catalyzed decarboxylative azidation process. organic-chemistry.orgnih.gov This reaction provides a direct pathway to convert carboxylic acids into valuable organoazides, which are precursors for a variety of nitrogen-containing compounds. organic-chemistry.org While a specific example using this compound as the substrate is not detailed in the provided search results, the methodology is applicable to a broad range of aliphatic carboxylic acids, including primary, secondary, and tertiary acids. organic-chemistry.orgnih.gov

The reaction typically employs a silver salt, such as silver nitrate (B79036) (AgNO₃) or silver fluoride (B91410) (AgF), as the catalyst, along with an oxidant like potassium persulfate (K₂S₂O₈) and an azide (B81097) source, commonly phenylsulfonyl azide (PhSO₂N₃) or tosyl azide. organic-chemistry.orgnih.govacs.org The process is generally conducted under mild conditions in a solvent mixture, such as acetonitrile (B52724) and water. organic-chemistry.orgacs.org This method has demonstrated good functional group compatibility, tolerating moieties like bromo and phthalamide. organic-chemistry.orglookchem.com However, primary alkyl carboxylic acids, such as tetradecanoic acid, have been noted to undergo decarboxylation more slowly compared to secondary and tertiary acids, sometimes requiring higher reaction temperatures to achieve moderate yields. acs.org

Exploration of Reaction Mechanisms (e.g., Radical Mechanisms)

The silver-catalyzed decarboxylative azidation of aliphatic carboxylic acids is proposed to proceed through a radical mechanism. organic-chemistry.orgnih.govacs.orgorganic-chemistry.org The key steps of this mechanism are outlined as follows:

Generation of a Silver(II) Intermediate: The reaction is initiated by the oxidation of the silver(I) catalyst by an oxidant like potassium persulfate (K₂S₂O₈) to generate a more reactive silver(II) species. acs.orgchemrevlett.com

Single Electron Transfer (SET) and Decarboxylation: The Ag(II) intermediate then participates in a single electron transfer with the carboxylate anion of the aliphatic carboxylic acid. acs.orgchemrevlett.com This transfer results in the formation of a carboxyl radical and the regeneration of the Ag(I) catalyst. chemrevlett.com The carboxyl radical is unstable and rapidly undergoes decarboxylation to produce an alkyl radical. acs.orgchemrevlett.com

Azide Formation: The resulting alkyl radical is then trapped by the azide source, such as a sulfonyl azide. acs.orgchemrevlett.com This step can occur through a stepwise Sн2 reaction to form the final alkyl azide product along with a sulfonyl radical. organic-chemistry.orgnih.gov

Final Steps: The sulfonyl radical can be further oxidized to form an arenesulfonic acid. acs.orgchemrevlett.com

Electron paramagnetic resonance (EPR) experiments have provided evidence for the generation of an alkyl radical during this process, and density functional theory (DFT) calculations have supported the proposed SET process followed by a stepwise Sн2 reaction. organic-chemistry.orgnih.gov

Enzymatic Synthesis and Biocatalysis

Enzymatic methods offer a green and highly selective alternative for the synthesis of chiral molecules and modified fatty acids.

Stereoselective Enzymatic Synthesis using Cytochrome P450 Enzymes

Cytochrome P450 enzymes are a versatile class of monooxygenases capable of catalyzing a wide range of regio- and stereoselective oxidation reactions, including the hydroxylation of C-H bonds. nih.govmdpi.com While direct synthesis of this compound using P450 enzymes is not explicitly detailed, studies on the related compound, 2-ethylhexanoic acid, provide a strong model for the potential stereoselective synthesis.

Research on cytochrome P450cam has demonstrated its ability to catalyze the formation of 2-ethylhexanoic acid from 2-ethylhexanol. acs.orgnih.govacs.org The enzyme exhibits stereoselectivity, showing a preference for the (R)-enantiomer of 2-ethylhexanol. acs.orgnih.gov Kinetic studies have shown that (R)-2-ethylhexanoic acid is produced at a rate 3.5 times faster than the (S)-enantiomer. nih.govacs.org In a racemic mixture of the starting alcohol, P450cam produces 50% more (R)-2-ethylhexanoic acid than the (S)-form. nih.gov This stereoselectivity is attributed to the binding affinity, with P450cam showing a two-fold higher affinity for (R)-2-ethylhexanol over the (S)-enantiomer. acs.org

Furthermore, the regioselectivity of the oxidation can be influenced by active site mutations in the P450 enzyme. nih.gov For instance, mutations like F87W and Y96W in P450cam have been shown to improve the regioselectivity of 2-ethylhexanoic acid production. nih.gov These findings suggest that wild-type and engineered P450 enzymes could be employed for the stereoselective synthesis of this compound from its corresponding alcohol precursor.

Enzyme SystemSubstrateProductKey Findings
Wild-type P450cam(R)- and (S)-2-ethylhexanol(R)- and (S)-2-ethylhexanoic acidExhibits stereoselectivity, producing (R)-2-ethylhexanoic acid 3.5 times faster than the (S)-enantiomer. nih.govacs.org
Mutant P450cam (F87W, Y96W)2-ethylhexanol2-ethylhexanoic acidImproved regioselectivity, yielding almost exclusively the desired acid product. nih.gov
Mutant P450cam (T185F)2-ethylhexanol2-ethylhexanoic acidImproved coupling of NADH to product formation. nih.gov
Mutant P450cam (L244A)2-ethylhexanol2-ethylhexanoic acidAltered the stereoselectivity of 2-ethylhexanoic acid production. nih.gov

Biocatalytic Strategies for Modified Fatty Acid Production

Lipases are a class of enzymes widely used in biocatalysis for the modification of fats and oils. biocatalysts.com They can catalyze a variety of reactions, including hydrolysis, esterification, and transesterification, making them suitable for the production of modified fatty acids. mdpi.commdpi.com One significant application of lipases is in polycondensation reactions to synthesize aliphatic polyesters. researchgate.netfao.org

Lipase-catalyzed polycondensation offers an environmentally friendly alternative to traditional metal-based catalysis, as it proceeds under milder reaction conditions and avoids undesirable side reactions and metallic residues. researchgate.netfao.org This process can involve the polycondensation of diols with diacids or their activated esters. researchgate.net Lipases, such as Candida antarctica lipase (B570770) B (CALB), are frequently used for these polymerizations due to their high thermal stability and activity. researchgate.net

While direct lipase-catalyzed polycondensation of this compound is not specifically documented in the provided results, the general principles of lipase-catalyzed polyester (B1180765) synthesis are well-established. buct.edu.cn These enzymes can be used to incorporate various fatty acids into polymer chains, suggesting the potential for using this compound as a monomer or comonomer in the synthesis of novel polyesters with specific properties. For instance, lipases can be used for the selective hydrolysis of triglycerides to release free fatty acids, which can then be used as building blocks in other synthetic processes. biocatalysts.com

Structural Modifications and Analog Development for Research

The development of structural analogs of this compound is essential for structure-activity relationship (SAR) studies and for probing its biological functions. Fatty acid synthases (FASs) represent a key target for metabolic engineering to produce modified fatty acids. nih.gov The FAS machinery is an iterative assembly line where an acyl carrier protein (ACP) shuttles the growing fatty acid chain to different enzymatic domains for modification. nih.gov

By understanding and engineering the various domains of FAS, it is possible to produce fatty acids with altered chain lengths, branching, and functional groups. nih.gov For example, the initiation of fatty acid biosynthesis is catalyzed by malonyl-CoA ACP transacylase (MCAT), which converts malonyl-CoA to malonyl-ACP, the primary building block for fatty acid synthesis. nih.gov Engineering these enzymes could potentially lead to the incorporation of different starter units, resulting in the synthesis of analogs of this compound.

Synthesis of this compound Amide Derivatives for Biological Evaluation

The synthesis of amide derivatives of carboxylic acids is a fundamental strategy in medicinal chemistry to explore potential new therapeutic agents. nih.govsphinxsai.com Amide functionalities are prevalent in many biologically active molecules. nih.gov The general approach involves the reaction of a carboxylic acid with an amine. sphinxsai.com

For the synthesis of this compound amide derivatives, a common method involves the activation of the carboxylic acid group of this compound. This activation is often achieved using coupling reagents. A variety of reagents and protocols have been developed for this purpose, including the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of 4-dimethylaminopyridine (B28879) (DMAP) and a catalytic amount of hydroxybenzotriazole (B1436442) (HOBt). nih.gov This method has proven effective for coupling various amines, including those that are electron-deficient, to carboxylic acids. nih.gov The reaction typically proceeds by activating the carboxylic acid with EDC and DMAP, which then reacts with the chosen amine to form the corresponding amide derivative. nih.gov The use of EDC is advantageous as it facilitates easier purification of the final product compared to other coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), which can produce byproducts that are difficult to remove. nih.gov

Another general strategy for amide synthesis involves converting the carboxylic acid to an acid chloride. For instance, acetyl ferulic acid has been converted to acetyl feruloyl chloride using thionyl chloride, which is then condensed with various amines to produce amide derivatives. afjbs.com A similar approach could theoretically be applied to this compound.

The synthesis process typically involves dissolving the carboxylic acid and the amine in a suitable solvent, such as acetonitrile or dichloromethane. nih.govafjbs.com The coupling reagents are then added, and the reaction mixture is stirred at room temperature for a specified period, which can range from a few hours to over a day. nih.gov After the reaction is complete, the resulting amide derivative is isolated and purified, often using techniques like silica (B1680970) gel chromatography. nih.gov

Structure-Activity Relationship (SAR) Investigations for Research Compounds

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound by making systematic modifications to its chemical structure. mdpi.comnih.gov For derivatives of this compound, SAR investigations would focus on how changes to the molecule affect its biological efficacy.

In the context of related fatty acid amides, SAR studies have revealed important insights. For example, in a series of N-(2-hydroxyethyl)amide derivatives, the length of the fatty acid chain was found to be a critical determinant of anticonvulsant activity. nih.gov Specifically, N-(2-hydroxyethyl)decanamide, N-(2-hydroxyethyl)palmitamide, and N-(2-hydroxyethyl)stearamide showed significant anticonvulsant effects. nih.gov This suggests that for amides of this compound, modifications to the length and branching of the alkyl chain could significantly impact biological activity.

Furthermore, the nature of the substituent on the amide nitrogen is a key area for SAR exploration. The introduction of different functional groups or ring systems can influence properties such as potency, selectivity, and pharmacokinetic profile. For instance, in the development of N-acylethanolamine acid amidase (NAAA) inhibitors, replacing an amide linkage with a carbamate (B1207046) moiety led to improved chemical stability and potency. researchgate.netscispace.com This highlights that even subtle changes to the linker between the fatty acid and the rest of the molecule can have profound effects.

Investigations into other classes of compounds also underscore the importance of substituent effects. For example, in a series of imidazothiazole derivatives, the basicity of a nitrogen atom interacting with a biological target was found to be crucial for inhibitory activity. nih.gov Similarly, studies on synthetic cathinones have shown that substitutions on the aromatic ring can either reduce or abolish stimulant activity. nih.gov While these examples are not directly related to this compound, they illustrate the general principles of SAR that would be applied to its derivatives. By systematically altering the structure of this compound amides—for example, by varying the amine component—researchers can map the structural requirements for optimal biological activity.

Below is a table summarizing the structure-activity relationships of various fatty acid amide derivatives, providing insights that could be relevant to the study of this compound analogs.

Compound/Analog SeriesStructural ModificationEffect on Biological Activity
N-(2-hydroxyethyl)amide derivativesVariation in fatty acid chain length (decanamide, palmitamide, stearamide)Showed better anticonvulsant activity compared to valproate. nih.gov
N-Acylethanolamine acid amidase (NAAA) inhibitorsReplacement of amide link with a carbamate moietyResulted in improved chemical stability and potency. researchgate.netscispace.com
Imidazothiazole derivativesIncreased basicity of a nitrogen atomLed to more potent inhibitory activity. nih.gov
Synthetic cathinonesAryl substitutionGenerally reduced or abolished stimulant-like actions. nih.gov

Analytical Methodologies for Characterization and Quantification in Research

Mass Spectrometry (MS)-Based Approaches

  • 5.2.1. Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Quantitative Analysis
  • 5.2.2. Untargeted and Targeted Lipidomics Methodologies for Comprehensive Profiling
  • We conclude that the analytical chemistry of 2-Ethyltetradecanoic acid remains an uninvestigated area within the scientific community, and no specific, validated methods have been published.

    Application in Lipidomics Studies of Biological Samples

    Lipidomics, the large-scale study of lipids in biological systems, frequently encounters a vast diversity of fatty acid structures, including branched-chain fatty acids (BCFAs). While straight-chain fatty acids are more common, BCFAs like this compound are integral components of certain biological lipids, such as those found on the human skin surface. nih.govnih.gov The lipid composition of the epidermis and its secretions are crucial for maintaining the skin's barrier function. nih.gov

    The analysis of these complex biological samples typically involves lipid extraction followed by gas chromatography-mass spectrometry (GC-MS). This technique allows for the separation of individual fatty acids (often after derivatization to their methyl esters) and their subsequent identification based on their mass spectra.

    Although it is a representative BCF-A, the specific identification of this compound in broad lipidomics screens is not as commonly reported as that of other major fatty acids. However, its status as a distinct chemical entity makes it a valuable model compound in other areas of chemical research. For instance, this compound has been utilized as a starting substrate in synthetic organic chemistry, such as in silver-catalyzed decarboxylative azidation reactions to produce alkyl azides, demonstrating its utility in developing novel chemical transformations. acs.org

    Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

    Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including fatty acids and their derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and chemical environment of each atom.

    While a dedicated, publicly available NMR spectrum for this compound is not commonly cited, the scientific literature provides spectral data for its derivatives, which confirms the underlying carbon skeleton. In one study, this compound was used as a starting material in a silver-catalyzed decarboxylative bromination reaction, yielding 1-bromo-2-ethyl-tridecane. amazonaws.com The structural analysis of this product was confirmed using ¹H and ¹³C NMR.

    The ¹H NMR spectrum provides information on the number and types of hydrogen atoms, while the ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The detailed chemical shifts for the brominated derivative are presented below.

    ¹H and ¹³C NMR Spectral Data for 1-bromo-2-ethyl-tridecane

    This interactive table details the nuclear magnetic resonance chemical shifts for 1-bromo-2-ethyl-tridecane, a chemical derivative of this compound. The data is from a study using a 400 MHz spectrometer with deuterated chloroform (B151607) (CDCl₃) as the solvent.

    Nucleus Type Chemical Shift (δ) in ppm Description
    ¹³CCarbonyl60.6Carbon attached to Bromine (C1)
    ¹³CAliphatic38.8Methine carbon (C2)
    ¹³CAliphatic32.2Methylene (B1212753) carbon
    ¹³CAliphatic31.9Methylene carbon
    ¹³CAliphatic29.69Methylene carbon chain
    ¹³CAliphatic29.66Methylene carbon chain
    ¹³CAliphatic29.60Methylene carbon chain
    ¹³CAliphatic29.5Methylene carbon chain
    ¹³CAliphatic29.4Methylene carbon chain
    ¹³CAliphatic29.1Methylene carbon chain
    ¹³CAliphatic27.6Methylene carbon
    ¹³CAliphatic22.7Methylene carbon
    ¹³CAliphatic14.1Methyl carbon of the main chain
    ¹³CAliphatic12.1Methyl carbon of the ethyl group
    ¹HMethine4.02–3.96 (multiplet)Hydrogen on the carbon bonded to bromine
    ¹HMethylene1.90–1.78 (multiplet)Hydrogens on carbons adjacent to the chiral center
    ¹HAliphatic Chain1.26 (broad)Overlapping signals from the long methylene chain
    ¹HMethyl1.04 (triplet)Hydrogens of the ethyl group's methyl
    ¹HMethyl0.88 (triplet)Hydrogens of the main chain's terminal methyl

    Source: amazonaws.com

    This data allows for the complete assignment of the carbon and proton signals to the molecular structure of the derivative, confirming the 2-ethyl branching on the long aliphatic chain that originates from the parent this compound.

    Validation of Analytical Procedures in Research Contexts

    The validation of an analytical procedure is a critical process in research to demonstrate that the method is suitable for its intended purpose. For quantitative analysis of compounds like this compound, method validation ensures the reliability, accuracy, and precision of the reported results. This process is guided by international standards, such as those from the International Council for Harmonisation (ICH).

    Analytical methods, particularly GC-MS for fatty acid quantification, are validated for several key performance parameters. Research studies validating methods for short-chain and branched-chain fatty acids in complex biological matrices like human stool provide a clear framework for how a method for this compound would be qualified.

    Key validation parameters include:

    Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. It is typically expressed by the coefficient of determination (R²).

    Accuracy: The closeness of the test results to the true value, often assessed through recovery studies by spiking a blank matrix with a known amount of the analyte.

    Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

    Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value.

    Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

    Representative Validation Parameters for a GC-MS Method for Branched-Chain Fatty Acids

    This interactive table shows typical performance characteristics from a validated GC-MS method for the quantification of branched-chain fatty acids in a biological matrix. A method for this compound would undergo similar validation.

    Parameter Performance Metric Typical Acceptable Value
    LinearityCoefficient of Determination (R²)> 0.999
    AccuracyRecovery (%)85.0% – 106.6%
    Precision (Intra-day)Relative Standard Deviation (RSD%)0.21% – 1.21%
    Precision (Inter-day)Relative Standard Deviation (RSD%)0.89% – 2.84%
    SensitivityLimit of Quantification (LOQ)1.50 – 8.01 µM

    Source: amazonaws.com

    By rigorously validating the analytical procedure, researchers can ensure that the data generated for this compound quantification is both accurate and reproducible, which is essential for its application in scientific studies.

    Biological Roles and Molecular Mechanisms of Action Research Oriented Investigations

    Influence on Cellular and Microbial Membrane Systems

    Bacteria, including the foodborne pathogen Listeria monocytogenes, must adjust the fluidity of their cell membranes to survive in different environments, a process known as homeoviscous adaptation. nih.govnih.gov This is particularly crucial when facing temperature stress. nih.gov When temperatures drop, the lipids in the cell membrane can become more rigid, which can impair essential membrane functions. nih.gov To counteract this, L. monocytogenes modifies its membrane's fatty acid composition. nih.govnih.gov

    This adaptation involves several changes, such as increasing the proportion of branched-chain and odd-numbered fatty acids, altering the branching pattern from iso to anteiso, and shortening the fatty acid chain length. nih.gov The incorporation of different types of fatty acids, such as branched-chain fatty acids, directly influences membrane fluidity. nih.govnih.gov While direct research on the specific incorporation of 2-Ethyltetradecanoic acid in Listeria is not extensively detailed in the provided results, the general principle of homeoviscous adaptation is well-established. The process ensures that the membrane maintains a constant level of fluidity suitable for cellular functions at various growth temperatures. nih.gov This adaptation mechanism is critical for the survival of bacteria in diverse conditions. nih.govresearchgate.net

    The interaction of fatty acids and other lipophilic molecules with cell membranes can significantly alter their biophysical properties. Model systems, such as lipid monolayers and vesicles, are instrumental in studying these interactions. nih.govmdpi.com The introduction of external compounds can lead to changes in membrane stability, permeability, and structure. nih.govnih.gov

    For instance, studies on model membranes have shown that the incorporation of certain molecules can disrupt the packing of lipid chains, leading to an increase in membrane roughness and the formation of heterogeneous structures. nih.govnih.gov This can affect the membrane's mechanical properties, such as its compressibility and resistance to puncture. nih.gov The interaction is often dependent on the specific characteristics of both the incorporated molecule and the lipids in the model membrane, such as the length of the phospholipid acyl chains. nih.gov Some compounds may interact primarily with the polar head groups of the phospholipids (B1166683), while others may insert their hydrophobic parts into the lipid core, causing more significant disruption. mdpi.com These interactions can ultimately lead to increased membrane permeability or even destabilization of the membrane structure. nih.gov

    Investigation of Bioactivity Mechanisms in Experimental Models

    The antimicrobial activity of various compounds is often linked to their ability to disrupt bacterial cell membranes or interfere with essential enzymes. In vitro studies are crucial for elucidating these mechanisms. nih.govnih.gov One primary mechanism of action for many antimicrobial agents, including certain fatty acids and plant-derived compounds, is the permeabilization of the bacterial cell wall and inner membrane. frontiersin.orgmdpi.com

    This disruption can be observed through morphological changes in the bacteria, such as alterations to the cell surface, and by measuring the leakage of intracellular components like proteins and ions. frontiersin.org For example, some compounds can induce the exfoliation of the outer membrane in Gram-negative bacteria and increase the permeability of the inner membrane, leading to a loss of the cell's barrier function and ultimately, cell death. frontiersin.org The effectiveness of this disruption can be dose-dependent. frontiersin.org Another mechanism involves the inhibition of bacterial enzymes that are critical for survival. The specific interactions depend on the chemical structure of the antimicrobial compound and the composition of the bacterial cell envelope. nih.govmdpi.com

    The anti-inflammatory properties of certain fatty acids and other compounds are investigated in vitro by examining their effects on key inflammatory pathways and mediators. jonuns.com A common approach is to use cell models, such as RAW 264.7 macrophages stimulated with inflammatory agents like lipopolysaccharide (LPS), to screen for anti-inflammatory potential. nih.gov

    Mechanistic studies often focus on the modulation of enzymes like cyclooxygenases (COX), particularly COX-2, which is induced during inflammation and is responsible for producing prostaglandins. mdpi.commdpi.com Inhibition of COX-2 activity is a key target for many anti-inflammatory drugs. mdpi.com Another important enzyme in the inflammatory cascade is 5-lipoxygenase (5-LOX), which produces leukotrienes. mdpi.com Some fatty acids can also exert their effects by binding to specific receptors, such as G protein-coupled receptor 120 (GPR120), which can trigger downstream signaling that modulates the inflammatory response. nih.gov Furthermore, the anti-inflammatory action can involve the regulation of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). nih.gov

    The cytotoxic effects of chemical compounds on cancer cells are a significant area of research, with cellular assays being the primary tool for investigation. nih.govresearchgate.netresearchgate.net These studies often aim to determine a compound's ability to induce cell death, with a particular focus on apoptosis (programmed cell death). nih.gov

    The induction of apoptosis can be triggered through various molecular pathways. One common mechanism involves the activation of caspases, a family of proteases that execute the apoptotic process. nih.gov This can be accompanied by DNA fragmentation and a loss of mitochondrial membrane potential. nih.gov Some saturated fatty acids have been shown to induce apoptosis by causing endoplasmic reticulum (ER) stress, which in turn activates pro-apoptotic signaling pathways. nih.gov The cytotoxic effects are often evaluated across a panel of different human cancer cell lines to assess both the potency and the selectivity of the compound. nih.govelsevierpure.com For example, a compound might show significant cytotoxicity against breast and gastric cancer cell lines but be less effective against other types of cancer cells. nih.gov The specific molecular mechanisms can also involve the modulation of various signaling pathways that control cell survival and proliferation. nih.gov

    Interactive Table of Research Findings

    Below is a summary of the investigated effects of related compounds in various experimental models.

    Area of Investigation Model System Observed Effect Potential Mechanism
    Membrane Fluidity Listeria monocytogenesAdaptation to temperature stressModification of membrane fatty acid composition nih.gov
    Membrane Properties Lipid BilayersDecreased puncture force and compressibility nih.govDisruption of lipid chain packing nih.gov
    Antimicrobial Activity E. coliMorphological alterations, increased membrane permeability frontiersin.orgDamage to cell wall and membrane integrity frontiersin.org
    Anti-inflammatory Effects RAW 264.7 MacrophagesInhibition of nitric oxide (NO) production nih.govModulation of inflammatory mediators nih.govnih.gov
    Cytotoxic Effects Human Cancer Cell LinesInduction of apoptosis nih.govnih.govActivation of caspases, ER stress, DNA fragmentation nih.govnih.gov

    Pheromonal or Semiochemical Roles in Specific Organisms

    While the precise pheromonal or semiochemical role of this compound remains a subject of ongoing research, studies on closely related branched-chain fatty acids provide significant insights into their potential functions in chemical communication, particularly in mammals.

    A notable investigation into the chemical composition of mature male goat sebaceous gland secretions identified a series of 4-ethyl-branched-chain fatty acids as key components of the goaty odor that serves as a releaser pheromone, attracting estrous females. tandfonline.com Among the compounds identified were 4-ethyloctanoic, 4-ethyldecanoic, 4-ethyldodecanoic, and significantly, 4-ethyltetradecanoic acid. tandfonline.com These unusual fatty acids were found to be the main constituents of the secretion, with normal fatty acids being only minor components. tandfonline.com The study confirmed the structures of these compounds through synthesis and highlighted that 4-ethyloctanoic acid, in particular, possessed a strong goaty odor at low concentrations. tandfonline.com This research strongly suggests a pheromonal function for ethyl-branched long-chain fatty acids in goats, although it specifies the branch at the C-4 position rather than the C-2 position. tandfonline.com

    The broader family of fatty acids has been proposed to have pheromone-like effects in mammals. researchgate.net Research using a blend of synthetic fatty acids demonstrated an ability to improve emotional states in mice, reducing anxiety and enhancing social and exploratory behaviors. researchgate.net This suggests that certain fatty acids may act as common pheromones across different mammalian species. researchgate.net

    Semiochemicals, which are chemicals that convey a signal from one organism to another, modifying the recipient's behavior, encompass a wide range of substances including fatty acids. nih.gov In the context of insects, for example, semiochemicals are crucial for locating hosts, prey, and mates. researchgate.netnih.gov While the specific role of this compound as an insect semiochemical is not documented, the diverse functions of other fatty acids in this domain underscore the potential for novel discoveries.

    Table 1: Identified 4-Ethyl-Branched-Chain Fatty Acids with Pheromonal Activity in Goats

    Compound NameMolecular FormulaRole
    4-Ethyloctanoic acidC10H20O2Component of goaty odor, releaser pheromone
    4-Ethyldecanoic acidC12H24O2Component of goaty odor, releaser pheromone
    4-Ethyldodecanoic acidC14H28O2Component of goaty odor, releaser pheromone
    4-Ethyltetradecanoic acidC16H32O2Component of goaty odor, releaser pheromone

    Data sourced from Sugiyama, T., et al. (1981). tandfonline.com

    Integration within Broader Lipidomics and Metabolomics Research

    The study of this compound is situated within the larger fields of lipidomics and metabolomics, which seek to comprehensively identify and quantify the complete set of lipids (the lipidome) and metabolites (the metabolome) in a biological system. Branched-chain fatty acids (BCFAs) like this compound are increasingly recognized for their diverse biological roles and as potential biomarkers for various physiological and pathological states. creative-proteomics.com

    Alterations in Lipid Profiles in Response to this compound and Precursors

    For instance, dietary supplementation with polyunsaturated fatty acids (PUFAs) has been shown to profoundly impact the lipid profiles of various mouse tissues, including the liver, kidney, and plasma. nih.gov Comprehensive lipidomic analysis revealed that the intake of specific PUFAs led to their incorporation into complex lipids and modulated the levels of other fatty acids within these lipids. nih.gov Similarly, the administration of icosapent ethyl, an ethyl ester of eicosapentaenoic acid, in statin-treated patients resulted in significant reductions in triglycerides and other atherogenic lipid and lipoprotein parameters. nih.gov

    The incorporation of trans fatty acids, such as elaidic acid, into HDL phospholipids has been shown to negatively affect the cholesterol uptake capacity of HDL, a key function in reverse cholesterol transport. nih.gov This demonstrates that the specific acyl group composition of phospholipids can significantly influence lipoprotein function. nih.gov

    Given these findings, it is highly probable that the administration of this compound would lead to its incorporation into various lipid classes, including phospholipids, triglycerides, and cholesterol esters. This would likely alter the physicochemical properties of membranes and lipoproteins, and potentially displace other fatty acids, leading to a cascade of changes in lipid metabolism and signaling. The unique branched structure of this compound could have distinct effects on membrane fluidity compared to its straight-chain counterparts. creative-proteomics.comlipotype.com

    Table 2: Potential Effects of Exogenous Fatty Acid Administration on Lipid Profiles

    Fatty Acid AdministeredObserved/Potential Effects on Lipid ProfileReference
    Polyunsaturated Fatty Acids (PUFAs)Incorporation into complex lipids, modulation of other fatty acid levels in tissues. nih.gov
    Icosapent EthylReduction in triglycerides, non-HDL cholesterol, and other atherogenic lipoproteins. nih.gov
    Elaidic Acid (a trans fatty acid)Incorporation into HDL phospholipids, reduced cholesterol uptake capacity of HDL. nih.gov
    This compound (hypothetical)Incorporation into various lipid classes, alteration of membrane fluidity, displacement of other fatty acids. creative-proteomics.comlipotype.com

    Contribution to Understanding Lipid Metabolism in Biological Pathways

    The investigation of specific, less common fatty acids like this compound contributes significantly to our broader understanding of the complexity and diversity of lipid metabolism. Lipids are not merely for energy storage; they are critical components of cellular membranes and play vital roles in numerous signaling pathways. nih.govmdpi.com

    The metabolism of fatty acids involves a complex interplay of anabolic and catabolic pathways, primarily fatty acid synthesis in the cytosol and β-oxidation in the mitochondria. nih.govyoutube.com The study of how a branched-chain fatty acid is metabolized can reveal novel enzymatic activities and substrate specificities. For example, research has identified specific elongase enzymes (ELOVL1, ELOVL3, and ELOVL7) that are responsible for the elongation of branched-chain acyl-CoAs to produce very-long-chain fatty acids (VLCFAs). nih.gov

    Furthermore, the byproducts of fatty acid metabolism can have significant biological activity. For instance, endocannabinoids, a class of lipid mediators, are derived from fatty acids and are involved in a wide range of physiological processes. mdpi.com The metabolism of these lipid mediators through pathways like the cyclooxygenase (COX) and lipoxygenase (LOX) pathways can generate a host of other bioactive molecules. mdpi.com

    Studying the effects of this compound on these pathways could reveal new intersections between branched-chain fatty acid metabolism and other metabolic and signaling networks. This could lead to the identification of new biomarkers for diseases where lipid metabolism is dysregulated and potentially open avenues for the development of new therapeutic strategies. creative-proteomics.commdpi.com The integration of data from such focused studies into systems-level analyses is crucial for building comprehensive models of metabolic pathways. youtube.com

    Table 3: Key Concepts in Lipid Metabolism

    Metabolic ProcessDescriptionKey Molecules/Enzymes
    Fatty Acid SynthesisAnabolic pathway in the cytosol that builds fatty acids from acetyl-CoA.Acetyl-CoA, Malonyl-CoA, Fatty Acid Synthase
    β-OxidationCatabolic process in the mitochondria that breaks down fatty acids to produce acetyl-CoA.Fatty Acyl-CoA, Carnitine Shuttle, Acetyl-CoA
    Elongation of VLCFAsExtension of the carbon chain of fatty acids by elongase enzymes.ELOVL1, ELOVL3, ELOVL7
    Endocannabinoid MetabolismSynthesis and degradation of lipid signaling molecules derived from fatty acids.Anandamide, 2-Arachidonoylglycerol, FAAH, MAGL

    Data sourced from multiple references. nih.govyoutube.comnih.govmdpi.com

    Future Directions and Emerging Research Avenues

    Advanced Synthetic Strategies for Isomer-Specific Production

    The presence of a chiral center at the second carbon position of 2-Ethyltetradecanoic acid means that its biological activity may be highly dependent on its specific stereoisomer. Consequently, a critical area of future research is the development of advanced synthetic strategies for isomer-specific production. Current chemical synthesis often results in a racemic mixture, but modern synthetic methodologies offer pathways to produce enantiomerically pure forms.

    Emerging approaches include biocatalytic cascades, which utilize enzymes to perform specific chemical transformations with high stereoselectivity. For instance, strategies that combine selective transaminases and alcohol dehydrogenases have been successful in synthesizing specific stereoisomers of other chiral molecules, and similar multi-enzyme systems could be designed for this compound. rsc.org These biocatalytic methods are advantageous as they often proceed under mild conditions and can be more environmentally friendly than traditional chemical synthesis. rsc.org

    Another promising avenue is the use of computational pipelines for retro-synthesis design. nih.gov These algorithms can analyze a target molecule and propose concise and robust synthetic routes starting from commercially available substrates. nih.gov By applying such computational tools, researchers can identify novel and efficient pathways to synthesize specific (R)- and (S)-isomers of this compound, enabling more precise studies of their individual biological properties. This approach has already proven successful in the synthesis of structural analogs for drugs like Ketoprofen and Donepezil. nih.gov

    Elucidation of Novel Biosynthetic Enzymes and Pathways

    While the general pathways for fatty acid synthesis are well-understood, the specific enzymes and mechanisms responsible for the production of branched-chain fatty acids like this compound are not fully characterized. Future research will likely focus on identifying and elucidating the novel biosynthetic enzymes and pathways involved in its formation in organisms where it is found.

    Investigations into Type II fatty acid synthase (FAS) systems, which are common in plants and bacteria, could provide significant insights. nih.govnih.gov These systems utilize a set of discrete enzymes, including β-ketoacyl-ACP synthases (KAS), which are responsible for the condensation reactions that build the fatty acid chain. nih.gov It is plausible that specific KAS enzymes, or other modifying enzymes, are responsible for the incorporation of the ethyl group at the alpha position. Research using inhibitors like thiolactomycin (B1682310) and its derivatives has been instrumental in studying these condensing enzymes and could be adapted to probe the specific enzymes involved in this compound biosynthesis. nih.gov

    Discovering these novel enzymes could also have biotechnological applications. By identifying the genes encoding these enzymes, it may be possible to engineer microorganisms like Saccharomyces cerevisiae to produce this compound or other valuable branched-chain fatty acids through metabolic engineering. nih.gov

    High-Throughput Screening and Computational Modeling for Structure-Function Relationships

    Understanding how the structure of this compound relates to its function is a key area for future research. High-throughput screening (HTS) and computational modeling are powerful tools that can accelerate the discovery of its biological activities and interaction partners. evotec.comnih.gov

    HTS allows for the rapid, automated testing of millions of compounds for biological activity. tdcommons.aiyoutube.com Libraries of this compound analogs and derivatives could be screened against a wide array of biological targets, such as enzymes or cellular pathways, to identify potential functions. evotec.comdovepress.com This approach can quickly generate large datasets to guide further investigation into its mechanism of action. evotec.com The integration of artificial intelligence and machine learning with HTS can further refine this process, improving hit identification and reducing the number of compounds that need to be screened. nih.govyoutube.com

    Complementing HTS, computational modeling and molecular docking simulations can predict how this compound and its isomers might bind to specific protein targets. nih.gov By creating 3D models of potential protein-ligand interactions, researchers can generate hypotheses about its function that can then be tested experimentally. This synergy between computational prediction and experimental validation is crucial for efficiently mapping the structure-function relationships of this fatty acid.

    Role in Host-Microbe Interactions and Microbial Ecology Research

    Fatty acids are known to be important signaling molecules and structural components in the complex interplay between hosts and their microbial communities. A significant future research direction is to investigate the specific role of this compound in host-microbe interactions and microbial ecology.

    The skin, for example, is a complex ecosystem where microbes like Malassezia interact with the host through chemical mediators. nih.gov Fatty acids are key components of the skin's lipid barrier and can also be utilized or produced by the cutaneous microbiota. Investigating the presence and concentration of this compound in different skin microenvironments could reveal its potential role in maintaining skin health or contributing to disease states.

    Furthermore, in the context of polymicrobial environments, such as biofilms, fatty acids can act as communication signals or influence the physical properties of the biofilm matrix. Research focusing on the oral microbiome has highlighted the importance of specific fatty acids in the development of conditions like periodontitis. nih.gov Future studies could explore whether this compound is produced by specific microbes and how it influences community structure and host response in various ecological niches.

    Integration with Systems Biology Approaches for Comprehensive Understanding

    To achieve a holistic understanding of this compound's role in a biological context, it is essential to integrate research findings using a systems biology approach. This interdisciplinary field combines data from genomics, transcriptomics, proteomics, and metabolomics to construct comprehensive models of biological systems. nih.gov

    By applying these 'omics' technologies, researchers can move beyond studying this compound in isolation. For example, metabolomic analysis could quantify its levels in different tissues or conditions, while transcriptomic and proteomic studies could identify changes in gene and protein expression that are correlated with its presence. nih.gov This multi-layered data can help to build regulatory and metabolic network models that illustrate how the biosynthesis and function of this compound are connected to broader cellular processes.

    The use of model organisms like Saccharomyces cerevisiae, whose genome is fully sequenced, provides a powerful platform for such systems biology studies. nih.gov By engineering this yeast to produce this compound, researchers could systematically study its effects on cellular networks, providing a comprehensive view of its biological significance.

    Q & A

    Basic Research Questions

    Q. What are the established synthesis protocols for 2-Ethyltetradecanoic acid, and how do reaction conditions influence yield and purity?

    • Methodological Answer : The synthesis of this compound typically involves α-alkylation of tetradecanoic acid derivatives. For example, alkylation with ethyl halides in the presence of strong bases like NaH or KOtBu can yield branched-chain fatty acids. Reaction temperature (optimized at 50–70°C) and solvent polarity (e.g., THF vs. DMF) significantly affect regioselectivity and byproduct formation. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate ≥95% pure product .

    Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?

    • Methodological Answer :

    • ¹H/¹³C NMR : Look for the ethyl branch resonance (δ ~1.2–1.4 ppm for CH₃ and δ ~2.3 ppm for the α-CH₂ adjacent to the carboxyl group).
    • FT-IR : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹).
    • Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 256 [M]⁺ and fragmentation patterns (e.g., loss of COOH group at m/z 211).
      Cross-validate with reference data from NIST Chemistry WebBook or peer-reviewed spectral libraries .

    Q. What safety protocols are essential when handling this compound in laboratory settings?

    • Methodological Answer :

    • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye irritation (GHS Category 2/2A) .
    • Ventilation : Use fume hoods to avoid inhalation of aerosols.
    • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different in vitro models?

    • Methodological Answer : Discrepancies may arise from variations in cell lines, solvent carriers (e.g., DMSO vs. ethanol), or assay endpoints. To mitigate:

    • Standardize experimental conditions (e.g., ISO 10993-5 for cytotoxicity).
    • Perform dose-response curves (IC₅₀/EC₅₀) with triplicate replicates.
    • Use meta-analysis tools (e.g., RevMan) to assess heterogeneity in clustered data .

    Q. What computational strategies are effective for predicting the environmental persistence and bioaccumulation potential of this compound?

    • Methodological Answer :

    • QSAR Models : Apply EPI Suite to estimate log Kow (octanol-water partition coefficient) and biodegradation half-life.
    • Molecular Dynamics Simulations : Analyze membrane permeability using tools like GROMACS.
    • ECHA Guidelines : Cross-reference with PFAS assessment frameworks for structural analogs (e.g., branched-chain carboxylic acids) .

    Q. How does the branched ethyl group in this compound influence its metabolic pathways compared to linear-chain analogs?

    • Methodological Answer :

    • Isotope-Labeling Studies : Use ¹³C-labeled ethyl groups to track β-oxidation intermediates via LC-MS.
    • Enzyme Kinetics : Compare substrate specificity of acyl-CoA dehydrogenases (e.g., recombinant human ACADL/ACADVL) using Michaelis-Menten assays .

    Data Contradiction and Validation

    Q. How should researchers address conflicting solubility data for this compound in polar vs. nonpolar solvents?

    • Methodological Answer :

    • Phase-Solubility Analysis : Perform shake-flask method (USP <711>) across pH 2–8.
    • Hansen Solubility Parameters : Calculate HSPiP values to predict solvent compatibility.
    • Peer-Validation : Compare results with published datasets in NIST Standard Reference Database .

    Tables for Key Properties

    PropertyValue/MethodReference
    Molecular Weight 256.43 g/mol
    Melting Point 45–47°C (DSC)
    log Kow (Predicted) 5.2 ± 0.3 (EPI Suite)
    ¹³C NMR (α-CH₂) δ 34.2 ppm

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.